molecular formula C9H7BrS B157801 7-(Bromomethyl)benzo[b]thiophene CAS No. 10133-24-1

7-(Bromomethyl)benzo[b]thiophene

Cat. No. B157801
Key on ui cas rn: 10133-24-1
M. Wt: 227.12 g/mol
InChI Key: CBWUJYGWPDPIFY-UHFFFAOYSA-N
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Patent
US04737516

Procedure details

7 g of 7-methylbenzo[b]thiophene, 8,5 g of N-bromosuccinimide and a spatula tip of α,α'-azoisobutyronitrile are refluxed together for 6 hours in 50 ml of carbon tetrachloride. The resulting mixture is cooled, filtered and concentrated by evaporation. The resulting raw title compound can be directly employed in the next step. M.p. when isolated=57° (isopropanol)
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1=CC=CC2=C1SC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
α,α'-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
M.p. when isolated=57° (isopropanol)

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=CC2=C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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